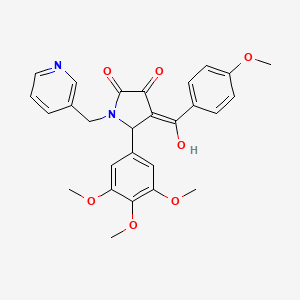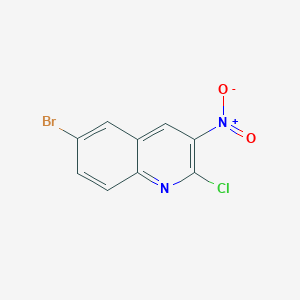![molecular formula C19H17N3OS B2866877 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-33-4](/img/structure/B2866877.png)
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound with a molecular formula of C21H19N3OS. It is commonly referred to as "compound X" in scientific literature. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Heterocyclic Synthesis
A significant application of compounds related to "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is in the synthesis of heterocyclic compounds. These substances serve as precursors or intermediates in the formation of complex molecules with potential biological activity. For instance, Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in generating pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been investigated for their antimicrobial and anti-inflammatory properties. Kamal El-Dean et al. (2015) reported the synthesis of novel thieno[2,3-c]pyrazole compounds and demonstrated their significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as anti-fungal and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents (Kamal El-Dean, Zaki, & Abdulrazzaq, 2015).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for antiviral activity, particularly against the H5N1 influenza virus. Hebishy, Salama, and Elgemeie (2020) describe a method leading to compounds with notable antiviral activities, indicating the potential of these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Biological Evaluation and Spectral Characterization
Ahmed et al. (2018) conducted studies on thienopyrazole derivatives, including their synthesis, reactions, and spectral characterization. Such research underscores the importance of structural analysis in understanding the biological relevance of these compounds, which can lead to the discovery of novel drugs with improved pharmacological profiles (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Anticancer Evaluation
Further, the synthesis of N-substituted benzamides and their evaluation as anticancer agents has been an area of interest. Compounds derived from "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have shown promise in preclinical studies, indicating potential utility in cancer therapy. Ravinaik et al. (2021) synthesized a series of benzamide derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in targeted cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propriétés
IUPAC Name |
4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-24-12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQOGYPNNXPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)

![3-(3,4-Dichlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2866802.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)



![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)
